molecular formula C28H19Br2NO2 B11693766 (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11693766
M. Wt: 561.3 g/mol
InChI Key: IAXLKTFBTYIRPD-LTGZKZEYSA-N
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Description

The compound (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes bromine, methyl, phenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the furan and pyrrole rings, followed by the introduction of bromine and methyl groups through electrophilic aromatic substitution reactions. The final step usually involves the condensation of the furan and pyrrole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H19Br2NO2

Molecular Weight

561.3 g/mol

IUPAC Name

(3E)-1-(2-bromo-4-methylphenyl)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H19Br2NO2/c1-18-7-13-25(24(30)15-18)31-26(19-5-3-2-4-6-19)17-21(28(31)32)16-23-12-14-27(33-23)20-8-10-22(29)11-9-20/h2-17H,1H3/b21-16+

InChI Key

IAXLKTFBTYIRPD-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5)Br

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5)Br

Origin of Product

United States

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